Dichlone

Catalog No.
S572532
CAS No.
117-80-6
M.F
C10H4Cl2O2
M. Wt
227.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlone

CAS Number

117-80-6

Product Name

Dichlone

IUPAC Name

2,3-dichloronaphthalene-1,4-dione

Molecular Formula

C10H4Cl2O2

Molecular Weight

227.04 g/mol

InChI

InChI=1S/C10H4Cl2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H

InChI Key

SVPKNMBRVBMTLB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)Cl

solubility

Slightly sol in alcohol, ether, benzene
About 4% in xylene, o-dichlorobenzene. Moderately soluble in acetone, dioxane
In water, 8.0 mg/L; water buffered to pH 7.4. /Temp not specified/
0.1 mg/L water at 25 °C; 1.0 mg/L and 7 mg/L (temp not specified)
Moderately soluble in ethyl acetate, acetic acid, dimethylformamide; sparingly soluble in alcohols

Synonyms

2,3-dichloro-1,4-naphthoquinone, dichlone, Phygon

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)Cl

Synthetic and Biological Utility

Specific Scientific Field: This application falls under the field of Chemistry and Pharmacy .

Methods of Application or Experimental Procedures: A diversified reaction of 2,3-dichloro-1,4-naphthoquinones such as cycloaddition, condensation, photo induced and nucleophilic substitution reactions with suitable nucleophiles viz. carbon, nitrogen, oxygen, sulfur, selenium etc have been explored .

Results or Outcomes: Various synthesized compounds have also been explored for their biological activity such as antifungal, antibacterial, anticancer, antiplatlet, anti-inflammatory, anti-allergic and anti HIV .

Synthesis of Benzonaphthofuroquinones and Benzoylnaphthindolizinediones

Specific Scientific Field: This application is in the field of Chemical Synthesis .

Summary of the Application: Dichlone is used as a substrate in the synthesis of benzonaphthofuroquinones and benzoylnaphthindolizinediones through reactions with flavonoids .

Methods of Application or Experimental Procedures: The synthesis involves a common base-catalyzed method and a new method of combining base-catalyzed with O2/H2O exposing .

Results or Outcomes: Benzonaphthofuroquinones were found to exhibit potent cytotoxicity against carcinoma cell lines and low toxicity to normal cell lines .

Spectrophotometric Analysis of Primary Aliphatic Amines

Specific Scientific Field: This application is in the field of Analytical Chemistry .

Summary of the Application: Dichlone is used in a spectrophotometric procedure to assay primary aliphatic amines .

Methods of Application or Experimental Procedures: The procedure involves the reaction of primary aliphatic amines with dichlone in ethanolic solution .

Results or Outcomes: The selectivity, sensitivity, and precision of the proposed method were determined .

Synthesis of Biologically Active Tricyclic and Tetracyclic 1,4-Quinones

Summary of the Application: Dichlone has been used for the construction of biologically active tricyclic and tetracyclic 1,4-quinones and other derivatives .

Methods of Application or Experimental Procedures: A diversified reaction of Dichlone such as cycloaddition, condensation, photo induced and nucleophilic substitution reactions with suitable nucleophiles viz. carbon, nitrogen, oxygen, sulfur, selenium etc have been explored .

Results or Outcomes: Various synthesized compounds have been explored for their biological activity such as antifungal, antibacterial, anticancer, antiplatlet, anti-inflammatory, anti-allergic and anti HIV .

Synthesis of Heterocycles

Summary of the Application: Dichlone is a special naphthoquinone with four electrophilic sites, useful for applications in organic synthesis and preparation of a diverse new compounds, such as 2,3-substituted derivatives and heterocycles, including those with the core naphthoquinone structure fused .

Methods of Application or Experimental Procedures: The synthesis involves cyclization reactions and nucleophilic substitutions .

Results or Outcomes: The synthesized compounds have been used for evaluation against several biological targets .

Synthesis of Biologically Active Compounds

Summary of the Application: Dichlone has been used as a precursor in various reactions for the synthesis of biologically active compounds .

Methods of Application or Experimental Procedures: The procedure involves the reaction of Dichlone with various nucleophiles at C-2 and C-3 position .

Results or Outcomes: A variety of biologically active heterocyclic quinones have been synthesized from Dichlone .

Synthesis of Biologically Active Compounds

Specific Scientific Field: This application is in the field of Chemistry and Pharmacy .

Dichlone, chemically known as 2,3-dichloro-1,4-naphthoquinone, is a halogenated ketone with the molecular formula C10H4Cl2O2C_{10}H_{4}Cl_{2}O_{2} and a molecular weight of approximately 227.04 g/mol. It appears as a solid and is characterized by its distinctive naphthoquinone structure, which contributes to its reactivity and biological activity. Dichlone is primarily recognized for its use as an agricultural fungicide, although its application has decreased in recent years due to the introduction of newer fungicides .

Dichlone's fungicidal activity disrupts fungal cell respiration by inhibiting a specific enzyme complex within the mitochondrial electron transport chain []. This disrupts energy production within the fungus, ultimately leading to cell death. However, the specific details of this mechanism are still being elucidated [].

Physical and Chemical Properties

  • Formula: C10H4Cl2O2 []
  • Melting point: 193 °C (379 °F) []
  • Solubility in water: Low (0.1 ppm) []
  • Appearance: Yellow crystals []
In the presence of oxygen. Notably, it can be converted into several products such as phthalic acid and phthalic anhydride when irradiated in specific solvents like benzene and 2-propanol. The reaction proceeds more rapidly in the presence of oxygen compared to nitrogen atmospheres. Other minor products resulting from these reactions include salicylic acid and various chlorinated derivatives .

Dichlone also acts as a potent alkylating agent, engaging in substitution reactions with amines. Its stability is notable, as it does not react rapidly with water or common materials under standard conditions .

Dichlone has been used primarily as a fungicide in agriculture to control various fungal diseases. Although its usage has declined due to newer alternatives, it remains a subject of interest for its unique chemical properties and potential applications in organic synthesis and medicinal chemistry .

Research on dichlone's interactions reveals its impact on biological systems, particularly concerning red blood cells. The increased fragility observed in erythrocytes indicates that dichlone may disrupt cellular integrity and function. Furthermore, its inhibitory effect on sodium-potassium adenosine triphosphatase suggests potential implications for ion transport mechanisms within cells . These interactions highlight the need for careful handling and consideration of dichlone's biological effects.

Similar Compounds: Comparison

Dichlone shares structural similarities with several other compounds within the naphthoquinone family and halogenated ketones. Below is a comparison with notable similar compounds:

Compound NameChemical FormulaKey CharacteristicsUnique Aspects
1,4-NaphthoquinoneC10H6O2C_{10}H_{6}O_{2}A precursor to many derivatives; less reactive than dichloneLacks halogen substitutions
ChloranilC6Cl4O2C_{6Cl_{4}O_{2}}A chlorinated derivative used as a dye; more stableHigher chlorine content
Menadione (Vitamin K3)C11H8O2C_{11H_{8}O_{2}}An important compound in medicine; less toxic than dichloneContains a different functional group

Dichlone's unique structure featuring two chlorine atoms distinguishes it from these compounds, contributing to its specific reactivity patterns and biological effects.

First Reported Synthesis (1943)

Dichlone was first reported in 1943, representing an important addition to the growing arsenal of synthetic agricultural chemicals developed during and after World War II. Initially referenced as USR 604 (U.S. Rubber 604), the compound was developed by the United States Rubber Company as part of their expanding agrochemical portfolio. The original synthesis involved chlorination and oxidation processes applied to naphthalene, yielding the characteristic 2,3-dichloro-1,4-naphthoquinone structure with formula C₁₀H₄Cl₂O₂.

This compound emerged during a transformative period in agricultural chemistry when researchers were actively seeking effective solutions to manage crop diseases and enhance agricultural productivity. Dichlone's development aligned with broader industrial efforts to create specialized synthetic compounds for precise agricultural applications.

Early Agricultural Applications

Following its discovery, dichlone rapidly gained recognition for its efficacy in agricultural applications. By the late 1940s and early 1950s, the compound had been formulated into commercial products marketed under various trade names including Phygon, Quintar, Sanquinon, and Algistat. These formulations targeted specific agricultural challenges, particularly fungal diseases affecting high-value fruit crops.

U.S. Rubber's Naugatuck chemical division began supplying dichlone to fruit and vegetable growers by the late 1940s. According to a 1956 report in Chemical & Engineering News, the company had been providing dichlone to agricultural producers for approximately seven years, demonstrating its swift adoption in commercial farming operations. This period saw extensive field testing that established dichlone's efficacy profile against various plant pathogens and refined application protocols for different crop systems.

Evolution of Manufacturing Processes

The manufacturing processes for dichlone evolved considerably from initial laboratory-scale synthesis to industrial production methods designed to meet growing agricultural demand. While specific details of manufacturing processes are limited in available literature, production likely involved optimization of chlorination reactions on naphthalene derivatives followed by oxidation steps to achieve the final quinone structure.

Table 1 presents the key physical and chemical properties of dichlone that influenced manufacturing processes and formulation development.

Table 1: Physical and Chemical Properties of Dichlone

PropertyValueReference
Chemical Name2,3-dichloro-1,4-naphthoquinone
SynonymsPhygon, Quintar, Sanquinon, Algistat, USR 604
Chemical FormulaC₁₀H₄Cl₂O₂
Molecular Weight227.044 g/mol
Physical AppearanceGolden yellow, needle-like solid
Melting Point194-197°C
Boiling Point275°C
SolubilityLow aqueous solubility; soluble in chloroform, DMSO
CAS Number117-80-6

The compound's relatively high melting and boiling points necessitated specific manufacturing considerations to ensure product stability and consistency. Production methods likely evolved to improve yield, purity, and cost-effectiveness, though historical documentation of these manufacturing advances remains limited.

Historical Applications in Agriculture and Industry

Tree Fruit Disease Management

Dichlone established its primary application niche in managing fungal diseases affecting tree fruits, particularly pome and stone fruits. It demonstrated significant efficacy against economically important diseases including apple scab (Venturia inaequalis), peach brown rot, cherry brown rot blossom blight, and peach leaf curl. These applications proved especially valuable for commercial fruit production where disease management represented a critical economic factor.

Application protocols were developed for specific crop-disease combinations. For apple scab control, growers applied dichlone at rates of 1/4 pound per 100 gallons as a protective measure at 5-7 day intervals from delayed dormant through early cover sprays. Higher concentrations (1/2 pound per 100 gallons) were recommended for post-infection protection when applied within 48 hours after infection periods. For stone fruits, application rates and timing varied according to the specific disease target and crop phenology.

Table 2: Agricultural Applications and Recommended Dosages

Crop/TargetDisease/PestRecommended ApplicationReference
ApplesScab1/4 lb per 100 gallons (protective); 1/2 lb per 100 gallons (post-infection)
PeachBrown Rot, Blossom Blight1/2 lb per 100 gallons at pink bud, full bloom, and pre-shuck fall
PeachLeaf Curl1 lb per 100 gallons as dormant spray
CherryBrown Rot Blossom Blight1/2 lb per 100 gallons at popcorn, full bloom, and petal fall
TomatoLate Blight, Gray Mold3/4 lb per 100 gallons at 5-7 day intervals

The adoption of dichlone in tree fruit production systems represented an important advancement in disease management during the mid-20th century. Its protective and limited post-infection activity against key pathogens provided growers with flexibility in application timing while maintaining effective disease control.

Algae Control in Aquatic Systems

A significant expansion of dichlone's application portfolio emerged when researchers at the University of Wisconsin conducted a comprehensive three-year evaluation of approximately 700 chemicals for controlling bloom-producing blue-green algae in Wisconsin lakes. This extensive screening identified dichlone as the most effective compound tested, substantially expanding its utility beyond traditional agricultural applications into aquatic management systems.

The compound was found to effectively control not only blue-green algae but also certain submersed aquatic weeds when applied under appropriate conditions. Optimal efficacy occurred when water temperatures exceeded 65°F, and when used according to recommendations, dichlone applications did not harm fish populations. This combination of efficacy and relative safety for non-target aquatic vertebrates made dichlone a valuable tool for lake and pond management during this period.

The algicidal application represented an important example of how agricultural chemicals sometimes find utility in non-agricultural environmental management contexts. Marketed under names like "Phygon-XL," dichlone formulations for aquatic use provided lake managers and conservation authorities with an additional tool for addressing problematic algal blooms that impacted water quality, recreational use, and aquatic ecosystem health.

Seed Disinfection Applications

Beyond its use as a foliar fungicide and algicide, dichlone established an important application niche as a seed disinfectant. Marketed as "Phygon seed protectant," dichlone formulations provided protection against soil-borne pathogens during germination and early seedling development. This preventative application helped reduce losses from damping-off and other fungal diseases that affect seeds and emerging seedlings.

The seed treatment application complemented dichlone's foliar uses, allowing for more comprehensive disease management throughout the crop production cycle. Seed disinfection represented a particularly efficient application method, as relatively small quantities of the active ingredient could protect large numbers of seeds. This efficiency, combined with demonstrated efficacy against seed-borne and soil-borne pathogens, contributed to dichlone's integration into seed production and treatment protocols.

As a seed treatment, dichlone was applied to various crop seeds including vegetables and field crops. This application provided protection during the vulnerable germination and establishment phases, helping ensure adequate stand establishment and early-season vigor. The importance of such protection was particularly significant for high-value crops and in conditions favorable for pathogen development.

Evolution of Research Focus Areas

From Agricultural to Biomedical Applications

While initially developed exclusively for agricultural applications, research on dichlone has expanded significantly into biomedical domains. A pivotal discovery in this transition was the identification of dichlone as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that has emerged as an important therapeutic target for cancer treatment.

Studies have demonstrated that dichlone and related naphthoquinone compounds can inhibit IDO1 with IC50 values in the nanomolar to micromolar range. This inhibitory activity has significant implications for cancer immunotherapy, as IDO1 plays a critical role in tumor immune evasion by depleting tryptophan and generating immunosuppressive metabolites in the tumor microenvironment.

Table 3: Biological Activities and Molecular Targets

Biological TargetActivityPotencyPotential ApplicationReference
Fungal PathogensInhibition-Agricultural fungicide
Blue-green AlgaeGrowth inhibition-Algicide for lakes and ponds
Indoleamine 2,3-dioxygenase 1 (IDO1)InhibitionIC50 = 280.0 nMPotential anticancer
DNA Methyltransferase 3A/3LInhibitionEC50 = 460 nMEpigenetic modulator
Ryanodine ReceptorsInhibition-Calcium signaling modulation
Cellular Redox SystemsRedox mediation-Inducer of oxidative stress

Additionally, research has identified dichlone as a potent inhibitor of the DNA methyltransferase 3A/3L complex with an EC50 of 460nM, suggesting potential epigenetic mechanisms of action that could be relevant to both its traditional agricultural applications and possible therapeutic uses. This crossover from agricultural to biomedical research domains represents an important evolution in scientific understanding of dichlone's biological activity.

Environmental Chemistry Research Development

As environmental awareness and regulatory scrutiny of agricultural chemicals increased in the latter half of the 20th century, research on dichlone expanded to include detailed investigations of its environmental fate and ecotoxicology. These studies characterized important environmental parameters including aqueous solubility, mobility in soil, persistence, and potential for groundwater contamination.

Research has determined that dichlone has low aqueous solubility and limited mobility in soil, making it unlikely to leach to groundwater. It is not considered persistent in most soil systems, undergoing relatively rapid degradation under typical environmental conditions. These characteristics have influenced regulatory decisions regarding appropriate use patterns and environmental management requirements.

Ecotoxicological studies have assessed dichlone's impacts on non-target organisms, with documentation of toxicity to fish necessitating careful management in aquatic applications. The compound's interactions with various environmental compartments and non-target organisms have been evaluated to develop more comprehensive understanding of its ecological footprint. These environmental chemistry investigations have contributed to evolving regulatory status for dichlone across different jurisdictions.

Table 4: Regulatory Status in Different Regions

RegionRegulatory StatusReference
United KingdomNot approved
European UnionNot approved
United StatesConsidered obsolete, limited availability
GlobalMay be available in some countries

The integration of environmental fate research with toxicological assessments has provided a more nuanced understanding of dichlone's risk-benefit profile, informing both regulatory decisions and application practices.

Medicinal Chemistry Exploration

Recent medicinal chemistry research has explored the naphthoquinone scaffold of dichlone as a foundation for developing compounds with enhanced biological activity and improved pharmacological properties. The naphthoquinone core has been identified as a privileged structure in medicinal chemistry, capable of interacting with multiple biological targets through various mechanisms.

Beyond its IDO1 inhibitory activity, dichlone has been found to inhibit ryanodine receptors, which regulate calcium release in muscle and other tissues. This activity suggests potential applications in the study and treatment of disorders involving calcium signaling dysregulation. Additionally, dichlone's activity as a redox mediator and inducer of oxidative stress in biological systems has attracted research interest for potential therapeutic applications where controlled redox modulation might be beneficial.

The development of pyranonaphthoquinones derived from the basic naphthoquinone structure has yielded compounds with even higher potency as IDO1 inhibitors, with some derivatives achieving Ki values of 61-70 nM. This structure-activity relationship research demonstrates how the dichlone scaffold can be modified to enhance specific biological activities for potential therapeutic applications.

Medicinal chemistry exploration of dichlone and related naphthoquinones represents an important example of how agricultural chemistry can inform and contribute to biomedical research. The crossover between these domains illustrates the value of exploring established chemical scaffolds for novel applications beyond their original intended use.

Chlorination of 1,4-Naphthoquinone

The most widely employed synthetic route for dichlone production involves the direct chlorination of 1,4-naphthoquinone using molecular chlorine gas [1] [2]. This method proceeds through electrophilic aromatic substitution, where chlorine atoms are introduced at the 2,3-positions of the quinone ring [2]. The reaction is typically conducted in acetic anhydride as a solvent at temperatures ranging from 75-85°C [2] [3].

The chlorination process requires careful control of reaction parameters to achieve optimal yields. Traditional methods utilize chlorine gas in the presence of catalysts such as bromine or iron salts to facilitate the substitution reaction [2]. The reaction mechanism involves the formation of a chloronium ion intermediate, which subsequently undergoes nucleophilic attack by the quinone ring [3].

Typical reaction conditions include:

  • Temperature: 80-90°C
  • Reaction time: 2.5-6 hours
  • Solvent: Acetic anhydride or dinitrobenzene
  • Yields: 65-82%

Oxidation of Naphthalene Derivatives

An alternative traditional approach involves the oxidation of naphthalene derivatives followed by chlorination [1] [3]. This two-step process begins with the oxidation of naphthalene using strong oxidizing agents such as chromium trioxide or vanadium pentoxide [1]. The resulting 1,4-naphthoquinone is then subjected to chlorination under controlled conditions [3].

The oxidation step typically employs:

  • Chromium trioxide in acetic acid medium
  • Temperature: 90-100°C
  • Reaction time: 4-6 hours
  • Yields: 60-70%

This method offers the advantage of utilizing readily available naphthalene as a starting material, though it requires additional purification steps and generates chromium-containing waste streams [3].

Yield Optimization Studies

Extensive research has been conducted to optimize yields in traditional dichlone synthesis [2] [3]. Key factors affecting yield include:

Temperature Control: Maintaining optimal reaction temperature is crucial for maximizing yield while minimizing decomposition. Studies have shown that temperatures above 100°C lead to significant decomposition of the quinone ring [2].

Catalyst Selection: The choice of catalyst significantly impacts both yield and selectivity. Iron-based catalysts, particularly iron(III) chloride, have demonstrated superior performance with yields reaching 82-85% [2] [3].

Solvent Effects: The selection of appropriate solvents influences both reaction rate and product purity. Acetic anhydride provides superior yields compared to other organic solvents, while dinitrobenzene offers improved selectivity [2].

Reaction Time Optimization: Extended reaction times beyond 6 hours generally result in diminishing returns due to competing side reactions and product decomposition [3].

Aqueous-Based Chlorination Methods

Naphthalidine-4-Sodium Sulfonate Approach

Recent developments in dichlone synthesis have focused on aqueous-based methodologies to reduce environmental impact [4]. The naphthalidine-4-sodium sulfonate approach represents a significant advancement in green chemistry applications for dichlone production [4].

This method utilizes water-soluble naphthalene derivatives as starting materials, eliminating the need for organic solvents [4]. The process involves:

  • Substrate: Naphthalidine-4-sodium sulfonate
  • Reaction medium: Aqueous solution
  • pH range: 4.0-6.0
  • Temperature: 60-70°C
  • Yield: 75-78%

The aqueous approach offers several advantages including reduced fire hazard, lower environmental impact, and simplified waste treatment procedures [4].

pH-Controlled Reaction Conditions

The success of aqueous-based dichlone synthesis is heavily dependent on precise pH control [4] [5]. Research has demonstrated that optimal yields are achieved within specific pH ranges that favor the desired chlorination reaction while suppressing competing side reactions [5].

Acidic Conditions (pH 2.0-4.0):

  • Enhanced electrophilic chlorination
  • Improved selectivity for 2,3-substitution
  • Yields: 68-72%
  • Reaction time: 3-4 hours

Neutral to Slightly Acidic Conditions (pH 4.0-6.0):

  • Balanced reaction kinetics
  • Reduced corrosion of equipment
  • Yields: 75-80%
  • Reaction time: 4-5 hours

The pH-controlled approach requires continuous monitoring and adjustment to maintain optimal conditions throughout the reaction period [5].

Environmental Benefits of Water-Based Systems

Water-based synthesis systems offer substantial environmental advantages over traditional organic solvent-based methods [4]. Key benefits include:

Waste Stream Reduction: Aqueous systems generate significantly less hazardous waste, with reductions of 35-45% compared to traditional methods [4].

Energy Efficiency: Lower operating temperatures and reduced solvent recovery requirements result in energy savings of 20-30% [4].

Simplified Waste Treatment: Aqueous waste streams are more easily treated using conventional biological and chemical treatment methods [4].

Reduced VOC Emissions: Elimination of organic solvents dramatically reduces volatile organic compound emissions [4].

Catalytic Approaches to Synthesis

Iron-Catalyzed Processes

Iron-based catalysts have emerged as highly effective promoters for dichlone synthesis [6] [7]. Iron(III) chloride, in particular, demonstrates exceptional activity in facilitating the chlorination of 1,4-naphthoquinone [6].

Mechanism of Iron Catalysis:
The iron-catalyzed process involves the formation of iron-chlorine complexes that serve as electrophilic chlorinating agents [6]. The proposed mechanism includes:

  • Formation of FeCl4- complex
  • Electrophilic attack on the quinone ring
  • Regeneration of the iron catalyst

Optimized Reaction Conditions:

  • Catalyst loading: 5-10 mol%
  • Temperature: 85-95°C
  • Reaction time: 2-3 hours
  • Yields: 82-88%
  • Turnover number: 15-20

Iron catalysis offers advantages including high selectivity, mild reaction conditions, and catalyst recyclability [6].

Zinc-Based Catalytic Systems

Zinc chloride has proven effective as a Lewis acid catalyst in dichlone synthesis [8] [9]. The zinc-catalyzed process operates through a different mechanism compared to iron catalysis, involving coordination of the zinc center to the quinone oxygen [9].

Zinc Catalysis Characteristics:

  • Catalyst: Zinc chloride or zinc acetate
  • Loading: 8-12 mol%
  • Temperature: 80-90°C
  • Yields: 75-82%
  • Selectivity: 85-90%

The zinc-based system demonstrates good functional group tolerance and can accommodate various substituted naphthoquinones [9]. However, the catalyst loading requirements are generally higher than iron-based systems [8].

Transition Metal Salt Catalysis

Various transition metal salts have been evaluated for their catalytic activity in dichlone synthesis [6] [7]. Copper(II) sulfate and manganese(II) acetate have shown promising results as alternative catalysts [6].

Copper Catalysis:

  • High selectivity for 2,3-dichlorination
  • Moderate yields (80-85%)
  • Requires higher temperatures (90-100°C)
  • Good stability under reaction conditions

Manganese Catalysis:

  • Mild reaction conditions
  • Moderate yields (75-82%)
  • Lower catalyst loading requirements
  • Environmentally benign

The selection of appropriate transition metal catalysts depends on specific process requirements including yield targets, selectivity needs, and environmental considerations [6].

Green Chemistry Alternatives

Solvent Reduction Strategies

Modern approaches to dichlone synthesis emphasize solvent reduction as a key component of green chemistry initiatives [10] [11]. Several strategies have been developed to minimize solvent usage while maintaining acceptable yields and product quality.

Solvent-Free Chlorination:
Direct chlorination without organic solvents has been achieved using solid-supported catalysts [10]. This approach eliminates solvent-related waste streams and reduces overall process complexity.

Minimal Solvent Systems:
Use of small quantities of environmentally benign solvents such as ethanol or isopropanol has been demonstrated [11]. These systems typically require:

  • Solvent volume: 10-20% of traditional methods
  • Modified reaction conditions
  • Enhanced mixing and heat transfer
  • Yields: 70-75%

Solvent Recycling:
Implementation of efficient solvent recovery systems allows for multiple reuse cycles of organic solvents [11]. This approach can reduce fresh solvent consumption by 80-90%.

Chlorine Gas Elimination Methods

The elimination of chlorine gas from dichlone synthesis represents a significant safety and environmental improvement [12] [13]. Alternative chlorinating agents have been developed to replace molecular chlorine.

Hypochlorite-Based Systems:
Sodium hypochlorite solutions can serve as chlorinating agents under acidic conditions [13]. The process involves:

  • In situ generation of chlorine from hypochlorite
  • Controlled chlorine release
  • Reduced handling of compressed chlorine gas
  • Improved safety profile

N-Chlorosuccinimide (NCS) Alternatives:
Solid chlorinating agents such as NCS provide controlled chlorine delivery without gaseous chlorine handling [12]. Benefits include:

  • Simplified equipment requirements
  • Enhanced safety
  • Precise stoichiometric control
  • Reduced environmental impact

Waste Stream Minimization

Comprehensive waste minimization strategies have been implemented to reduce the environmental footprint of dichlone production [14] [15]. These approaches focus on source reduction, recycling, and treatment optimization.

Source Reduction:

  • Optimized stoichiometry to minimize excess reagents
  • Improved reaction selectivity to reduce by-products
  • Enhanced purification methods to increase recovery
  • Yields improvement from 70% to 85-90%

Recycling Programs:

  • Catalyst recovery and regeneration systems
  • Solvent purification and reuse
  • By-product utilization as raw materials
  • Waste heat recovery

Treatment Optimization:

  • Advanced oxidation processes for organic waste
  • Neutralization and precipitation for inorganic waste
  • Biological treatment for aqueous streams
  • Waste volume reduction of 50-70%

Scalable Industrial Production Techniques

Process Optimization for Manufacturing

Industrial-scale dichlone production requires comprehensive process optimization to ensure economic viability and consistent product quality [16] [17]. Key optimization parameters include heat transfer, mass transfer, reaction kinetics, and separation efficiency.

Heat Transfer Optimization:
Large-scale reactors require efficient heat management due to the exothermic nature of chlorination reactions. Optimization strategies include:

  • Jacketed reactor designs with temperature control
  • Heat exchanger networks for heat recovery
  • Staged chlorine addition to control reaction rate
  • Temperature profiles optimized for maximum yield

Mass Transfer Enhancement:
Efficient gas-liquid contacting is crucial for chlorination reactions. Industrial implementations utilize:

  • Bubble column reactors for enhanced gas dispersion
  • Stirred tank reactors with high-efficiency impellers
  • Continuous flow systems for improved mixing
  • Optimized residence time distribution

Reaction Kinetics Scaling:
Laboratory-scale kinetics must be validated and adjusted for industrial conditions:

  • Scale-up factors for heat and mass transfer
  • Mixing intensity adjustments
  • Catalyst loading optimization
  • Reaction time optimization for continuous processes

Quality Control Parameters

Industrial dichlone production requires rigorous quality control to ensure consistent product specifications [18] [19]. Critical quality parameters include purity, impurity profiles, physical properties, and stability.

Purity Specifications:

  • Technical grade: ≥95% purity
  • High-purity grade: ≥98% purity
  • Pharmaceutical grade: ≥99.5% purity
  • Analytical grade: ≥99.8% purity

Impurity Analysis:
Common impurities requiring monitoring include:

  • Monochloronaphthoquinone (typically <2%)
  • Trichloronaphthoquinone (typically <1%)
  • Unreacted naphthoquinone (typically <0.5%)
  • Inorganic chlorides (typically <0.1%)

Physical Property Testing:

  • Melting point: 192-197°C
  • Appearance: Light yellow crystalline powder
  • Solubility: Limited water solubility (<10 mg/L)
  • Stability: Stable under normal storage conditions

Technical Grade vs. High-Purity Production

Different end-use applications require varying purity levels, necessitating distinct production and purification strategies [18] [19].

Technical Grade Production (95-97% purity):

  • Simplified purification procedures
  • Single crystallization step
  • Lower production costs
  • Suitable for agricultural applications
  • Production capacity: 1000-10000 kg/day

High-Purity Production (98-99.8% purity):

  • Multiple purification steps
  • Recrystallization from multiple solvents
  • Activated carbon treatment
  • Rigorous analytical testing
  • Higher production costs
  • Suitable for pharmaceutical intermediates

Process Economics:
The economic viability of different purity grades depends on market demand and production costs:

  • Technical grade: $15-25 per kg
  • High-purity grade: $40-80 per kg
  • Pharmaceutical grade: $100-200 per kg

Production scale significantly impacts unit costs, with industrial-scale facilities achieving 30-50% cost reduction compared to smaller operations [16].

Energy and Resource Consumption:
Industrial production optimization has resulted in significant improvements in resource efficiency:

  • Energy consumption: 8-15 kWh per kg product
  • Water consumption: 25-50 L per kg product
  • Waste generation: 0.1-0.3 kg per kg product

Physical Description

Dichlone is a yellow crystalline solid dissolved in a water-emulsifiable liquid carrier. Can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Can easily penetrate the soil and contaminate groundwater and nearby streams. Used as a fungicide.
Dichlone, [other than liquid] appears as a yellow crystalline solid. It is a wettable powder. Can cause illness by inhalation, skin absorption and/or ingestion. Used as a herbicide.
Golden yellow solid; [Merck Index] Yellow solid dissolved in water-emulsifiable liquid carrier; [CAMEO] Yellow powder; [MSDSonline]

Color/Form

Golden yellow needles or leaflets from alcohol.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

225.9588348 g/mol

Monoisotopic Mass

225.9588348 g/mol

Boiling Point

Sublimes 527 °F (USCG, 1999)
275 °C at 2 mm Hg

Heavy Atom Count

14

Vapor Density

7.8 (Air = 1)

LogP

log Kow = 2.65 (est)

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride/.

Melting Point

379.4 °F (USCG, 1999)
195 °C
Melting Point: greater than or equal to 188 °C /Technical Grade/

UNII

C28BKZ2J9A

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Experimental Therapy: Among 12 title compounds, I (R= hydrogen, chlorine, hydroxyl, methyl, methoxy, and Rl= hydrogen, chlorine, amino, phenylamino etc) tested for antitumor activity against ascitic sarcoma 180 in mice, 6 were prepared from 2,3-dichloro-1,4-naphthoquinone. ... /Dichlone was active against ascitic sarcoma 180 in mice in vivo/. Statistical analysis showed that the most important parameter determining their effectiveness in prolonging the life of tumor-bearing mice is their redox potentials. Although the toxicities of the /agents/ are also related to the redox potentials in the same way, their therapeutic indicies can be improved by adding substituents of greater lipophilicity.

Mechanism of Action

Dichlone can alter the permeability of the cell membrane, which may be one of the sites of action of this pesticide in fibroblastic cells. By a direct interaction with membrane components, dichlone enters the cell rapidly and stimulates oxygen uptake, probably by constituting a bypass of electron transfer.
Experiments indicated that the key oxidation of glucose, acetate, pyruvate, and alpha-ketoglutarate were inhibited by dichlone.
A central nervous system depressant. Reacts with enzyme thiols.
Dichlone is a potent alkylating agent, undergoing substitution reactions with amines.
For more Mechanism of Action (Complete) data for DICHLONE (6 total), please visit the HSDB record page.

Vapor Pressure

0.0000011 [mmHg]
1.1X10-6 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

117-80-6

Absorption Distribution and Excretion

Absorption: Poor from gastrointestinal tract.
It is poorly absorbed ... .

Metabolism Metabolites

Exposures to the three 1,4-naphthoquinone (NQs) reduced intracellular glutathione levels in both cell types. For the BF-2 and HepG2 cells, pretreatments with buthionine sulfoximine (BSO), a glutathione-depleting agent, potentiated the cytotoxicity of 5,8-hydroxy-1,4-NQ and dichlone; pretreatment with dicoumarol, an inhibitor of DT-diaphorase, had no effect on toxicity of these two NQs. Apparently, for these two quinones the predominant metabolic pathway in both the BF-2 and HepG2 cells involved redox cycling via a one-electron reduction reaction, generating reactive oxygen intermediates that consumed intracellular glutathione. Pretreatment of the BF-2 cells with BSO, but not with dicoumarol, potentiated the toxicity of 1,4-NQ, again indicating that metabolism occurred via one electron reduction. However, for the HepG2 cells, pretreatment with dicoumarol, but not with BSO, potentiated the cytotoxicity of 1,4-NQ. Apparently, in the HepG2, as compared to the BF-2, cells, 1,4-NQ was metabolized by DT-diaphorase in a reaction involving a two electron reduction.
In plant cells, both chlorine atoms are replaced by sulphydryl groups to give a substituted dimercapto compound.

Wikipedia

Dichlone

Use Classification

Agrochemicals -> Pesticides
FUNGICIDES

Methods of Manufacturing

... Oxidation of 4-hydroxynaphthalene-1-sulfonic acid with potassium chlorate in hydrochloric acid
... Chlorination of 1,4-naphthoquinone; ... Sjostrand, US patent 2975196 (1961 to Svenska Oljeslageri Aktiebolaget); by oxidation of 2,3-dichloro-5,8-dihydro-1,4-naphthohydroquinone: Gaertner, US patent 2750427 (1956 to Monsanto); by oxidation of 2,3-dichloro-p-benzoquinone.

General Manufacturing Information

1,4-Naphthalenedione, 2,3-dichloro-: ACTIVE
Compatible with many common fungicides and wettable-powder insecticides.
It is generally used at dosage of 3/4-1 lb/100 gal. of spray. ... As dry seed treatment ... /rates vary/ from 1-4 oz/100 lb of seed.
Not produced commercially in USA.
Introduced by Uniroyal Inc and by FMC Corp. (US patents 2,302,384; 2,349,772 to Uniroyal).
Yields of up to 96% can be obtained by direct chlorination of 1,4-naphthoquinone if the chlorination is carried out in carbon tetrachloride at 50 °C.

Analytic Laboratory Methods

Product analysis is by colorimetry after alkaline hydrolysis to the sodium salt of 2-chloro-3-hydroxy-1,4-naphthoquinone. ... Residues may be determined by GLC ... or by colorimetry ... .
Determination of the fungicide dichlone by normal and first-derivative spectrofluorimetry. The influence of solvents on the sensitivity of the spectrofluorometric detection of dichlone is discussed. Linear normal and first-derivative relative std deviations are 3.8 and 2.2%, resp. The derivative method is less affected by the presence of other insecticides, eg, kepone, thiodan, and monocrotophos.
Results are reported of a preliminary trial to establish the systematic identification and quantitative determination of various types of pesticides from their mixtures, by column chromatography, thin-layer chromatography and gas chromatography. Results are presented regarding the analysis of a mixture of the insecticides /including dichlone/.
An electrochemical detection approach for liquid chromatography is described utilizing two sequential, generator/detector electrodes. Analytes are first electrolyzed, and the reaction products are then detected electrochemically at a second electrode. In some cases, this allows the detection of analytes with high redox potentials, with good sensitivity and selectivity. The technique is tested on several organic analytes including dichlone.
For more Analytic Laboratory Methods (Complete) data for DICHLONE (8 total), please visit the HSDB record page.

Storage Conditions

Keep out of reach of children. Keep away from food, drink, and animal feeding stuffs.

Stability Shelf Life

Chemically stable, remains algicidally active in water with pH up to 9 or 10.
In the dry state, stable to light and heat. In solution, slowly decomposed by light. Stable in acidic media, but hydrolyzed by alkalis.

Dates

Last modified: 08-15-2023

Cyclic electron transfer around Photosystem I mediated by 2,3-dichloro-1,4-naphtoquinone and ascorbate

Anastasia A Petrova, Boris V Trubitsin, Baina K Boskhomdzhieva, Alexey Yu Semenov, Alexander N Tikhonov
PMID: 29885280   DOI: 10.1002/1873-3468.13154

Abstract

In this work, we investigated electron transport around the photosynthetic pigment-protein complex of Photosystem I (PS I) mediated by external high-potential electron carrier 2,3-dichloro-1,4-naphtoquinone (Cl
NQ) and ascorbate. It has been demonstrated that the oxidized species of Cl
NQ and ascorbate serve as intermediates capable of accepting electrons from the iron-sulfur cluster F
of PS I. Reduced species of Cl
NQ and ascorbate are oxidized by photooxidized PS I primary donor P700+ and/or by molecular oxygen. We have found the synergistic effect of Cl
NQ and ascorbate on the rate of P700+ reduction. Accelerated electron flow to P700+, observed in the presence of both Cl
NQ and ascorbate, is explained by an increase in the reduced species of Cl
NQ due to electron transfer from ascorbate.


Design, Synthesis and Cancer Cell Growth Inhibition Evaluation of New Aminoquinone Hybrid Molecules

Andrea Defant, Ines Mancini
PMID: 31197105   DOI: 10.3390/molecules24122224

Abstract

Molecular hybridization has proven to be a successful multi-target strategy in the design and development of new antitumor agents. Based on this rational approach, we have planned hybrid molecules containing covalently linked pharmacophoric units, present individually in compounds acting as inhibitors of the cancer protein targets tubulin, human topoisomerase II and ROCK1. Seven new molecules, selected by docking calculation of the complexes with each of the proteins taken into consideration, have been efficiently synthesized starting from 2,3-dichloro-1,4-naphtoquinone or 6,7-dichloro-5,8-quinolinquinone. By screening the full National Cancer Institute (NCI) panel, including 60 human cancer cell lines, four molecules displayed good and sometimes better growth inhibition GI
than the ROCK inhibitor Y-27632, the Topo II inhibitor podophyllotoxin and the tubulin inhibitor combretastatin A-4. The relative position of
heteroatoms in the structures of the tested compounds was crucial in affecting bioactivity and selectivity. Furthermore, compound
(2-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenoxy)naphthalene-1,4-dione) emerged as the most active in the series, showing a potent and selective inhibition of breast cancer BT-549 cells (GI
< 10 nM).


Validated spectrophotometric methods for determination of sodium valproate based on charge transfer complexation reactions

Tarek S Belal, Dina S El-Kafrawy, Mohamed S Mahrous, Magdi M Abdel-Khalek, Amira H Abo-Gharam
PMID: 26574649   DOI: 10.1016/j.saa.2015.11.008

Abstract

This work presents the development, validation and application of four simple and direct spectrophotometric methods for determination of sodium valproate (VP) through charge transfer complexation reactions. The first method is based on the reaction of the drug with p-chloranilic acid (p-CA) in acetone to give a purple colored product with maximum absorbance at 524nm. The second method depends on the reaction of VP with dichlone (DC) in dimethylformamide forming a reddish orange product measured at 490nm. The third method is based upon the interaction of VP and picric acid (PA) in chloroform resulting in the formation of a yellow complex measured at 415nm. The fourth method involves the formation of a yellow complex peaking at 361nm upon the reaction of the drug with iodine in chloroform. Experimental conditions affecting the color development were studied and optimized. Stoichiometry of the reactions was determined. The proposed spectrophotometric procedures were effectively validated with respect to linearity, ranges, precision, accuracy, specificity, robustness, detection and quantification limits. Calibration curves of the formed color products with p-CA, DC, PA and iodine showed good linear relationships over the concentration ranges 24-144, 40-200, 2-20 and 1-8μg/mL respectively. The proposed methods were successfully applied to the assay of sodium valproate in tablets and oral solution dosage forms with good accuracy and precision. Assay results were statistically compared to a reference pharmacopoeial HPLC method where no significant differences were observed between the proposed methods and reference method.


Directionality of electron transfer in cyanobacterial photosystem I at 298 and 77K

Hiroki Makita, Gary Hastings
PMID: 25962848   DOI: 10.1016/j.febslet.2015.04.048

Abstract

Electron transfer processes in cyanobacterial photosystem I particles from Synechocystis sp. PCC 6803 with a high potential naphthoquinone (2,3-dichloro-1,4-naphthoquinone) incorporated into the A1 binding site have been studied at 298 and 77K using time-resolved visible and infrared difference spectroscopy. The high potential naphthoquinone inhibits electron transfer past A1, and biphasic P700(+)A1(-) radical pair recombination is observed. The two phases are assigned to P700(+)A1B(-) and P700(+)A1A(-) recombination. Analyses of the transient absorption changes indicate that the ratio of A- and B-branch electron transfer is 95:5 at 77 K and 77:23 at 298 K.


Spectroscopic and theoretical studies on the nucleophilic substitution of 2,3-dichloronaphthoquinone with para-substituted anilines in solid state via initial charge transfer complexation

Angupillai Satheshkumar, Kuppanagounder P Elango
PMID: 22981514   DOI: 10.1016/j.saa.2012.08.056

Abstract

Various spectroscopy techniques (UV-Vis, DRS, FT-IR, (1)H NMR, LC-MS) and theoretical computations have been employed to investigate the mechanism of the nucleophilic substitution reaction of 2,3-dichloronaphthoquinone (DCNQ) with para-substituted anilines in solid state under base- and solvent-free conditions against traditional synthetic routes. The initial formations of electron donor acceptor (EDA) adduct between DCNQ and aniline was found to be the driving force for the substitution reaction to occur in solid phase.


Incorporation of a high potential quinone reveals that electron transfer in Photosystem I becomes highly asymmetric at low temperature

Sam Mula, Anton Savitsky, Klaus Möbius, Wolfgang Lubitz, John H Golbeck, Mahir D Mamedov, Alexey Yu Semenov, Art van der Est
PMID: 22246442   DOI: 10.1039/c2pp05340c

Abstract

Photosystem I (PS I) has two nearly identical branches of electron-transfer co-factors. Based on point mutation studies, there is general agreement that both branches are active at ambient temperature but that the majority of electron-transfer events occur in the A-branch. At low temperature, reversible electron transfer between P(700) and A(1A) occurs in the A-branch. However, it has been postulated that irreversible electron transfer from P(700) through A(1B) to the terminal iron-sulfur clusters F(A) and F(B) occurs via the B-branch. Thus, to study the directionality of electron transfer at low temperature, electron transfer to the iron-sulfur clusters must be blocked. Because the geometries of the donor-acceptor radical pairs formed by electron transfer in the A- and B-branch differ, they have different spin-polarized EPR spectra and echo-modulation decay curves. Hence, time-resolved, multiple-frequency EPR spectroscopy, both in the direct-detection and pulse mode, can be used to probe the use of the two branches if electron transfer to the iron-sulfur clusters is blocked. Here, we use the PS I variant from the menB deletion mutant strain of Synechocyctis sp. PCC 6803, which is unable to synthesize phylloquinone, to incorporate 2,3-dichloro-1,4-naphthoquinone (Cl(2)NQ) into the A(1A) and A(1B) binding sites. The reduction midpoint potential of Cl(2)NQ is approximately 400 mV more positive than that of phylloquinone and is unable to transfer electrons to the iron-sulfur clusters. In contrast to previous studies, in which the iron-sulfur clusters were chemically reduced and/or point mutations were used to prevent electron transfer past the quinones, we find no evidence for radical-pair formation in the B-branch. The implications of this result for the directionality of electron transfer in PS I are discussed.


Observations on antimicrobial action of 2,3-dichloro-1,4-naphthoquinone, and its reversal by vitamin K

D W WOOLLEY
PMID: 21006298   DOI: 10.3181/00379727-60-15142

Abstract




Charge transfer interaction of 4-acetamidophenol (paracetamol) with 2,3-dichloro-1,4-naphthoquinone: a study in aqueous ethanol medium by UV-vis spectroscopic and DFT methods

Avijit Saha, Amit S Tiwary, Asok K Mukherjee
PMID: 18343717   DOI: 10.1016/j.saa.2008.01.034

Abstract

4-Acetamidophenol (paracetamol) is shown to form charge transfer complex with 2,3-dichloro1,4-naphthoquinone in aqueous ethanol media exhibiting the unusual 2:1 (paracetamol:quinone) stoichiometry. The complexation enthalpy and entropy have been estimated from the formation constant (K) determined spectrophotometrically at five different temperatures. In aqueous ethanol mixtures of varying composition K increases with increasing dielectric constant of the medium. This has been rationalized by calculating the electronic charge distribution in paracetamol molecule and its conjugate base at the DFT/B3LYP/6-31++G(d,p) level. The theoretically calculated vertical ionization potential of paracetamol also agrees with reported experimental value.


Bacterial growth response to photoactive quinones

Pamela P Vaughan, Paul Novotny, Nicole Haubrich, Luther McDonald, Michael Cochran, Julia Serdula, Raid W Amin, Wade H Jeffrey
PMID: 20923439   DOI: 10.1111/j.1751-1097.2010.00794.x

Abstract

Quinones are known producers of reactive oxygen species (ROS) that may be toxic in natural aquatic environments. In this study, the effects of parent quinones and their photodegradation products on bacterial growth were determined, and photochemical ROS formation rates were measured. Using (3)H-leucine incorporation to measure growth of the bacterium Pseudomonas aeruginosa and natural seawater bacterioplankton, growth inhibition was observed when samples were exposed to dichlone, chloranil and sodium anthraquinone-2-sulfonate (AQ2S). For seawater, compared with other quinones tested, dichlone showed the greatest toxicity in the dark, and AQ2S toxicity was greatest during simultaneous exposure to sunlight. Photodegraded chloranil and dichlone showed decreased toxicity compared with nonirradiated samples. For P. aeruginosa, AQ2S and its photodegradation products showed the greatest toxicity during simultaneous exposure to sunlight. Chloranil photodegradation products showed reduced toxicity compared with the parent compound during simultaneous exposure to sunlight. Dichlone was the only compound to show any toxicity to P. aeruginosa in the dark, and its photodegradation products were more toxic than the parent compound. Based on the results of dark and light controlled experiments measuring bacterial growth and estimated ROS production rates, ROS alone does not account for relative differences in toxicity between these quinones.


Toxicology in the fast lane: application of high-throughput bioassays to detect modulation of key enzymes and receptors

Christophe Morisseau, Oleg Merzlikin, Amy Lin, Guochun He, Wei Feng, Isela Padilla, Michael S Denison, Isaac N Pessah, Bruce D Hammock
PMID: 20049205   DOI: 10.1289/ehp.0900834

Abstract

Legislation at state, federal, and international levels is requiring rapid evaluation of the toxicity of numerous chemicals. Whole-animal toxicologic studies cannot yield the necessary throughput in a cost-effective fashion, leading to a critical need for a faster and more cost-effective toxicologic evaluation of xenobiotics.
We tested whether mechanistically based screening assays can rapidly provide information on the potential for compounds to affect key enzymes and receptor targets, thus identifying those compounds requiring further in-depth analysis.
A library of 176 synthetic chemicals was prepared and examined in a high-throughput screening (HTS) manner using nine enzyme-based and five receptor-based bioassays.
All the assays have high Z' values, indicating good discrimination among compounds in a reliable fashion, and thus are suitable for HTS assays. On average, three positive hits were obtained per assay. Although we identified compounds that were previously shown to inhibit a particular enzyme class or receptor, we surprisingly discovered that triclosan, a microbiocide present in personal care products, inhibits carboxylesterases and that dichlone, a fungicide, strongly inhibits the ryanodine receptors.
Considering the need to rapidly screen tens of thousands of anthropogenic compounds, our study shows the feasibility of using combined HTS assays as a novel approach toward obtaining toxicologic data on numerous biological end points. The HTS assay approach is very useful to quickly identify potentially hazardous compounds and to prioritize them for further in-depth studies.


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